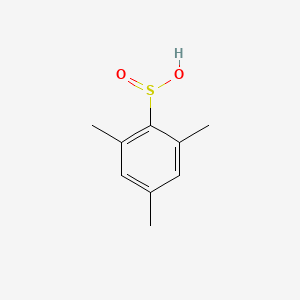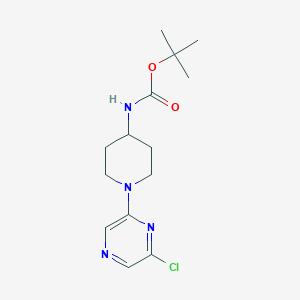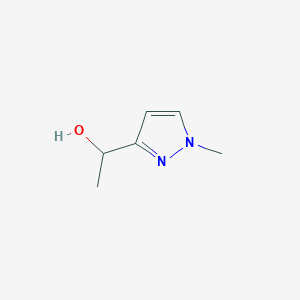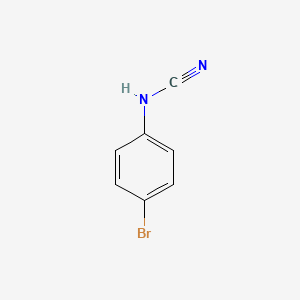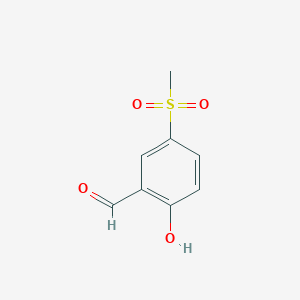
2-Hydroxy-5-(methylsulfonyl)benzaldehyde
Descripción general
Descripción
2-Hydroxy-5-(methylsulfonyl)benzaldehyde is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a white crystalline solid with the molecular formula C8H8O4S and a molecular weight of 208.22 g/mol. This compound is also known as methylsulfonyl salicylaldehyde or MSB.
Aplicaciones Científicas De Investigación
Synthesis of Phenylacetic Esters
Methyl (methylthio) methyl sulfoxide, reacting with benzaldehyde, facilitates the synthesis of phenylacetic esters. This reaction sequence offers a novel method to synthesize phenylacetic esters from benzaldehyde, applicable to various aromatic aldehydes for producing (alkoxy-, halogen-, or alkyl-substituted phenyl)acetic esters and (2-thienyl)acetic esters (Ogura, Itō, & Tsughihashi, 1979).
Organocatalysis in Synthesis
2-Hydroxy-5-sulfobenzoic acid catalyzes the one-pot three-component synthesis of a variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This process is significant for its convenience, cost-effectiveness, and avoidance of hazardous organic solvents (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).
Fluorescent Chemosensors for pH
Compounds such as 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde have been used as fluorescent chemosensors for pH. These compounds can effectively discriminate between normal cells and cancer cells based on pH differences, demonstrating their potential in medical diagnostics (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).
Copper Extraction from Acidic Solutions
2-Hydroxy-5-(1,1,3,3-tetramethylbutyl)-benzaldehyde E-oxime and related compounds have been utilized for the extraction of copper from acidic sulfate solutions. Their role in the extraction process is influenced by their dissociation constants and the stability constants of their complexes with copper (Szymanowski, Sobczyńska, Stepniak-Biniakiewicz, & Borowiak-Resterna, 1983).
Schiff Base Copper(II) Complexes
Schiff base compounds derived from aldehydes like 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)benzaldehyde have been synthesized and studied for their potential as ligands in copper(II) complexes. These complexes show distinct voltammetric oxidations and can form stable silver(I) adducts, indicating their relevance in coordination chemistry and potential applications in catalysis (Sylvestre, Wolowska, Kilner, McInnes, & Halcrow, 2005).
Solubility Modeling in Organic Solvents
The solubility of 4-(methylsulfonyl)benzaldehyde in various organic solvents has been studied, offering insights into its behavior in different chemical environments. Such studies are crucial for understanding its applications in pharmaceuticals and chemical engineering (Cong, Du, Han, Xu, Meng, Wang, & Zhao, 2016).
Alcohol Oxidation Catalysis
Sulfonated Schiff base copper(II) complexes, involving 2-hydroxy-5-(methylsulfonyl)benzaldehyde derivatives, serve as efficient catalysts in the oxidation of alcohols. Their selectivity and efficiency in oxidation reactions highlight their potential in organic synthesis (Hazra, Martins, Silva, & Pombeiro, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-hydroxy-5-methylsulfonylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGVXKLEKPONQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726292 | |
| Record name | 2-Hydroxy-5-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632628-02-5 | |
| Record name | 2-Hydroxy-5-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

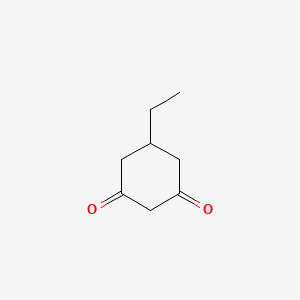
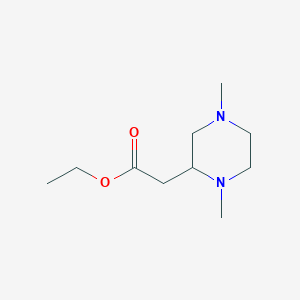
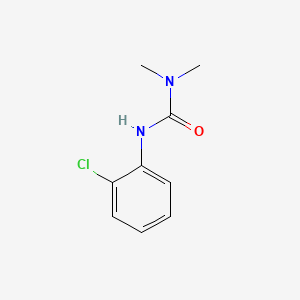

![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)

